![molecular formula C12H14N2OS2 B1227413 (5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)
(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-ethyl-2,5-dimethyl-3-pyrrolyl)methylidene]-2-sulfanylidene-4-thiazolidinone is a member of thiazolidines and a thiocarbonyl compound.
Scientific Research Applications
Synthesis and Utility in Chemical Reactions
- Compounds similar to (5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one are used in the synthesis of 1,4-dihydropyridine derivatives, showcasing their role in chemical reactions and synthesis processes (Stanovnik et al., 2002).
Biological Evaluation
- Thiazolidin-4-ones, which are structurally related to the compound , have been evaluated for anti-inflammatory and analgesic effects, indicating potential biological activity (Ranga, Sharma, & Kumar, 2013).
Stereochemical Structure Determination
- The stereochemical structure of similar thiazolidin-4-ones has been determined, contributing to our understanding of the molecular configuration of such compounds (Kozlov et al., 2009).
Antimicrobial and Anticancer Properties
- Some thiazolidin-4-one derivatives have shown promising antimicrobial activities, suggesting a potential application in medical research (Hassan, 2007).
- Certain 1,3-thiazolidin-4-one derivatives have been evaluated for their in vitro inhibition of cell proliferation in various tumor cell lines, indicating their potential in cancer research (Bourahla et al., 2021).
HIV-1 Fusion Inhibitors
- Structurally related thiazolidin-4-ones have been developed as HIV-1 entry inhibitors, further showcasing their potential in therapeutic applications (Jiang et al., 2011).
Properties
Molecular Formula |
C12H14N2OS2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H14N2OS2/c1-4-14-7(2)5-9(8(14)3)6-10-11(15)13-12(16)17-10/h5-6H,4H2,1-3H3,(H,13,15,16)/b10-6+ |
InChI Key |
GGVNEIPBUXHWIQ-UXBLZVDNSA-N |
Isomeric SMILES |
CCN1C(=CC(=C1C)/C=C/2\C(=O)NC(=S)S2)C |
SMILES |
CCN1C(=CC(=C1C)C=C2C(=O)NC(=S)S2)C |
Canonical SMILES |
CCN1C(=CC(=C1C)C=C2C(=O)NC(=S)S2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


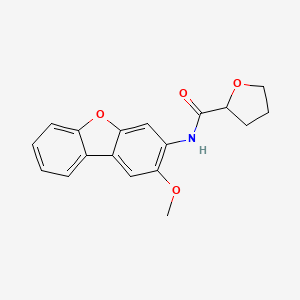

![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)
![N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B1227338.png)
![N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-2-butanamine](/img/structure/B1227341.png)
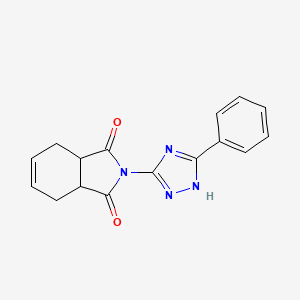
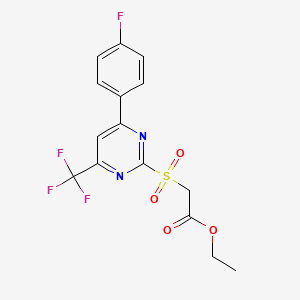
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)
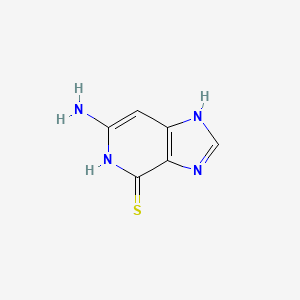
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)
![2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide](/img/structure/B1227349.png)
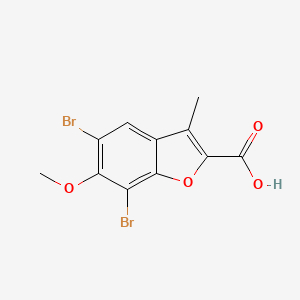
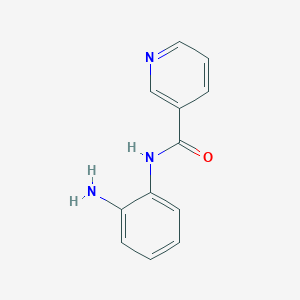
![N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide](/img/structure/B1227352.png)
